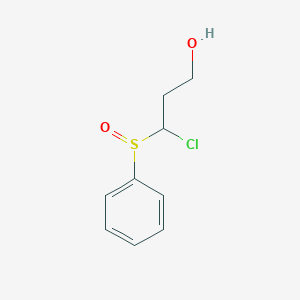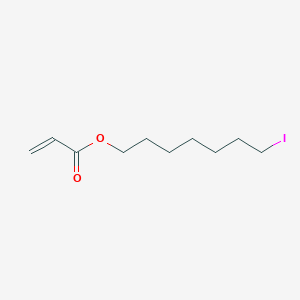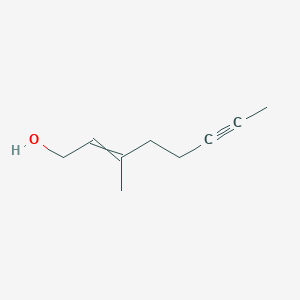
3-Methyloct-2-en-6-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloct-2-en-6-yn-1-ol is an organic compound with a unique structure that includes both a double bond and a triple bond, making it an interesting subject for chemical research. Its molecular formula is C9H14O, and it is classified as an alkyne alcohol due to the presence of both an alcohol group (-OH) and a triple bond (C≡C).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloct-2-en-6-yn-1-ol can be achieved through various methods. One common approach involves the use of alkyne metathesis, where a terminal alkyne reacts with an appropriate alkyne precursor under the influence of a catalyst. Another method involves the hydroboration-oxidation of an alkyne, followed by the addition of a methyl group to the resulting product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyloct-2-en-6-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
3-Methyloct-2-en-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyloct-2-en-6-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of both a double bond and a triple bond allows it to participate in a variety of chemical reactions, influencing its biological activity. The hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloct-3-yn-2-ol: Similar structure but with different positioning of the functional groups.
3-Methyloct-6-yn-2-ol: Another isomer with a different arrangement of the double and triple bonds.
Uniqueness
3-Methyloct-2-en-6-yn-1-ol is unique due to its specific arrangement of the double bond, triple bond, and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
102699-81-0 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3-methyloct-2-en-6-yn-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3 |
Clave InChI |
DZVSTVJWZXYAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
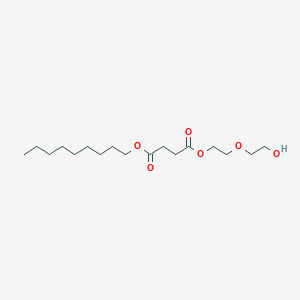
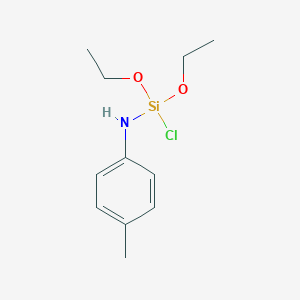


![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
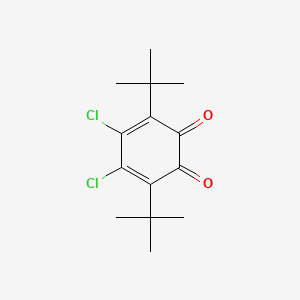
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
